![molecular formula C11H17NS B1423450 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline CAS No. 1182942-88-6](/img/structure/B1423450.png)
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline
Vue d'ensemble
Description
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C11H17NS . Its molecular weight is approximately 195.32 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline consists of a benzene ring substituted with a methyl group and a [(propan-2-ylsulfanyl)methyl] group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline are not available from the web search results .Applications De Recherche Scientifique
Molecular Interactions in Binary Mixtures : A study by Krishna & Mohan (2012) explored the molecular interactions in binary mixtures of N-methyl aniline with alcohols, using various analytical techniques. This research contributes to understanding the behavior of such compounds in different mixtures.
Dielectric and Thermodynamic Studies : The dielectric and thermodynamic properties of polar binary mixtures, including N-methyl aniline with alcohols, were investigated by Krishna, Sastry, & Murthy (2011). This study provides insights into the molecular interactions and properties of these mixtures.
Chemical Synthesis and Characterization : A synthesis study by Saeed et al. (2009) focused on producing novel chemical structures using substituted anilines, contributing to the broader field of organic chemistry and material science.
Sulfonyl Coumarin Synthesis : Wang et al. (2017) developed a method for synthesizing sulfonyl coumarins using aniline derivatives, expanding the applications in chemical synthesis and pharmaceuticals (Wang et al., 2017).
Catalysis and Green Chemistry : Selva, Perosa, & Fabris (2008) demonstrated the use of anilines in catalysis, specifically in transesterification processes, contributing to green chemistry applications (Selva, Perosa, & Fabris, 2008).
Polymer Science : In the field of polymer science, Boeva, Pyshkina, & Sergeev (2012) researched the synthesis of conducting polyaniline complexes, highlighting applications in material science and electronics (Boeva, Pyshkina, & Sergeev, 2012).
Biochemistry and Enzyme Systems : Gunsalus, Romesser, & Wolfe (1978) synthesized analogues of methyl-coenzyme M and tested their activity in enzyme systems, which is significant for understanding biochemical processes (Gunsalus, Romesser, & Wolfe, 1978).
Gas Phase Reactions : Kelly et al. (2019) explored the gas phase reactions of dehydroanilinium radical cations with propene, providing insights relevant to atmospheric chemistry and astrochemistry (Kelly et al., 2019).
Propriétés
IUPAC Name |
2-methyl-3-(propan-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHDEGPQOFBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



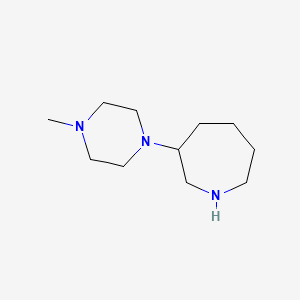
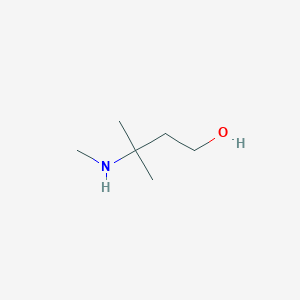
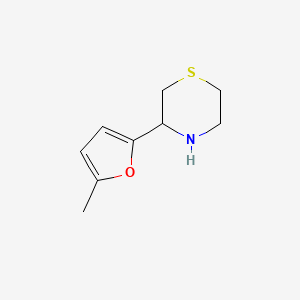
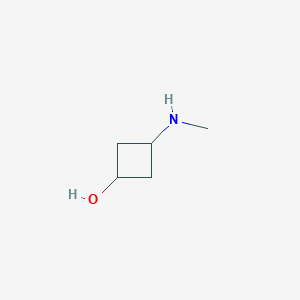
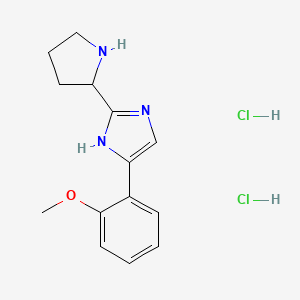
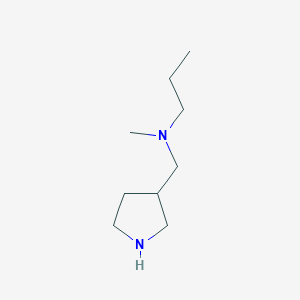
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
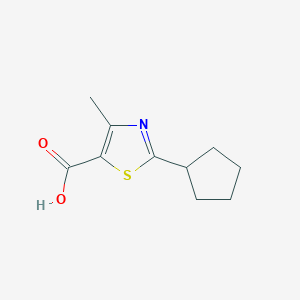
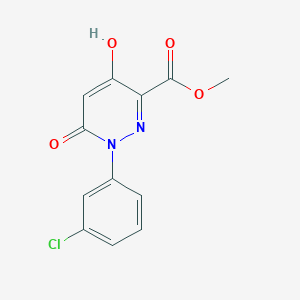
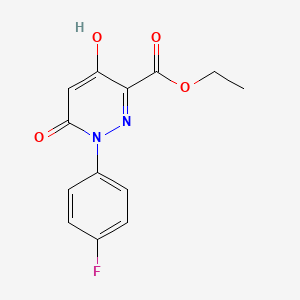
![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)
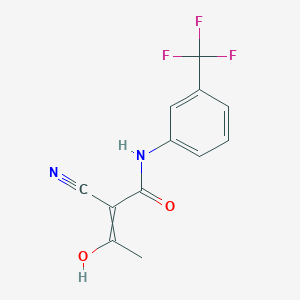
![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)